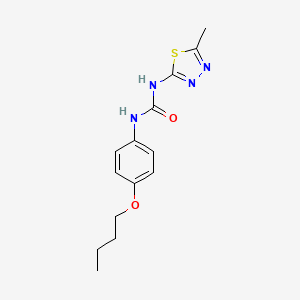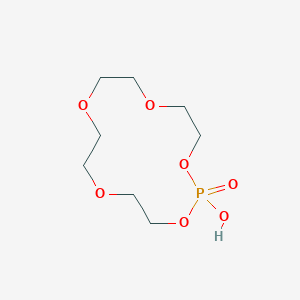
Methyl methyl(trichloromethyl)phosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl methyl(trichloromethyl)phosphinate is an organophosphorus compound characterized by the presence of both methyl and trichloromethyl groups attached to a phosphinate moiety
准备方法
Synthetic Routes and Reaction Conditions
Methyl methyl(trichloromethyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of trichloromethylphosphonic dichloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:
Cl3C-P(O)Cl2+2CH3OH→Cl3C-P(O)(OCH3)2+2HCl
This reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl methyl(trichloromethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonate esters.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphinates depending on the nucleophile used.
科学研究应用
Methyl methyl(trichloromethyl)phosphinate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological phosphates.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with phosphinate moieties.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
作用机制
The mechanism by which methyl methyl(trichloromethyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions and biological molecules, influencing various biochemical pathways. Its ability to donate or accept electrons makes it a versatile reagent in both chemical and biological systems.
相似化合物的比较
Similar Compounds
- Methyl methyl(dichloromethyl)phosphinate
- Methyl methyl(bromomethyl)phosphinate
- Methyl methyl(chloromethyl)phosphinate
Comparison
Methyl methyl(trichloromethyl)phosphinate is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity compared to its analogs. This group enhances the compound’s electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the trichloromethyl group can influence the compound’s stability and solubility, affecting its behavior in various applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and pave the way for new discoveries and innovations.
属性
| 111737-57-6 | |
分子式 |
C3H6Cl3O2P |
分子量 |
211.41 g/mol |
IUPAC 名称 |
trichloro-[methoxy(methyl)phosphoryl]methane |
InChI |
InChI=1S/C3H6Cl3O2P/c1-8-9(2,7)3(4,5)6/h1-2H3 |
InChI 键 |
YKLCZRSYUUGIKJ-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(C)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
